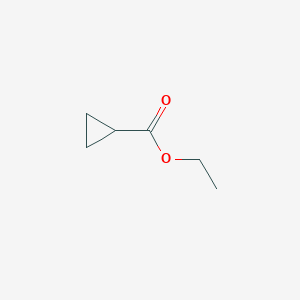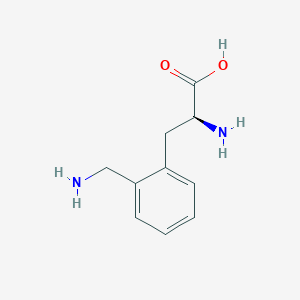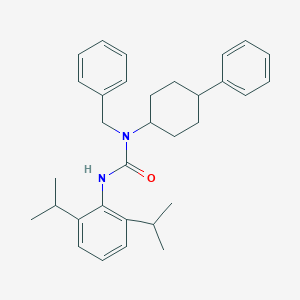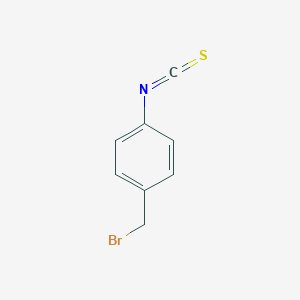
1-(Bromomethyl)-4-isothiocyanatobenzene
Overview
Description
1-(Bromomethyl)-4-isothiocyanatobenzene is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . This compound is a hetero-bifunctional linker, which means it has two different functional groups that can react with different types of molecules . It is commonly used in the synthesis of fluorescent labels and other chemical modifications .
Mechanism of Action
Target of Action
4-(Bromomethyl)phenyl isothiocyanate (BMITC) is a hetero-bifunctional linker . Its primary targets are pyridyl-nitrogen compounds, where it acts to introduce an amine or thiol reactive group . This allows for the creation of complex molecules with diverse functionalities.
Mode of Action
The compound interacts with its targets through a process known as quaternization . This involves the replacement of a hydrogen atom in the target molecule with the isothiocyanate group from BMITC . The resulting change is the introduction of an amine or thiol reactive group .
Biochemical Pathways
Isothiocyanates, in general, are known to be biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Result of Action
The introduction of an amine or thiol reactive group into a target molecule can significantly alter its properties and functions . For example, BMITC is used as a synthetic building block for the preparation of fluorescent labels , which can be used in various biological and chemical studies.
Action Environment
The action of BMITC can be influenced by various environmental factors. For instance, the reaction of BMITC with its targets is carried out under the protection of nitrogen and in the presence of a solvent like dimethylbenzene . These conditions help to ensure the efficiency of the reaction and the yield of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-isothiocyanatobenzene can be synthesized through a reaction involving 4-(Bromomethyl)benzylamine and thiophosgene . The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to prevent side reactions . The reaction proceeds as follows:
- Dissolve 4-(Bromomethyl)benzylamine in dichloromethane.
- Add thiophosgene dropwise while maintaining the temperature at 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-isothiocyanatobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Addition Reactions: Reagents such as amines or alcohols are used, and the reactions are often carried out in the presence of a base such as triethylamine.
Major Products Formed
Thioureas: Formed by the reaction of the isothiocyanate group with amines.
Substituted Phenyl Derivatives: Formed by nucleophilic substitution of the bromomethyl group.
Scientific Research Applications
1-(Bromomethyl)-4-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorescent labels and other chemical modifications.
Biology: Employed in the labeling of biomolecules for imaging and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyl isothiocyanate: Similar structure but with a chlorine atom instead of bromine.
4-(Nitromethyl)phenyl isothiocyanate: Contains a nitro group instead of a bromomethyl group.
4-(Methoxymethyl)phenyl isothiocyanate: Contains a methoxy group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-4-isothiocyanatobenzene is unique due to its bromomethyl group, which provides distinct reactivity compared to other similar compounds. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical modifications .
Properties
IUPAC Name |
1-(bromomethyl)-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQGUALFBVTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278359 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-32-4 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

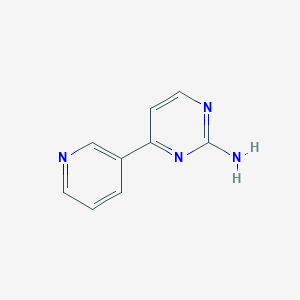
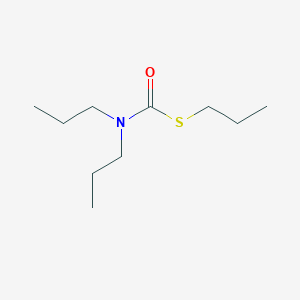
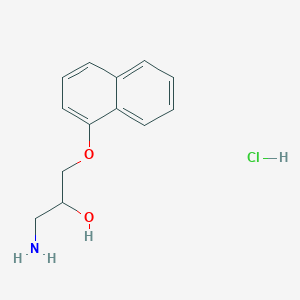
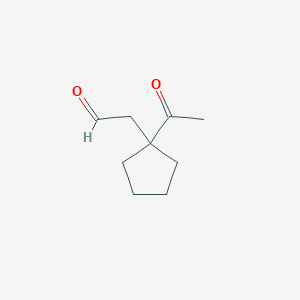
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
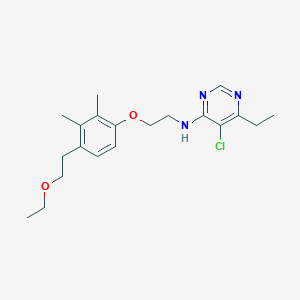
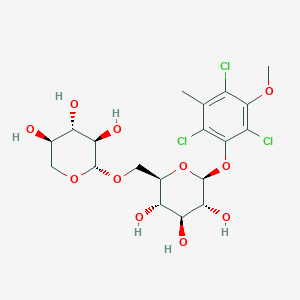
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

